p,p'-DDD-13C12

Isotopic Purity Isotope Dilution Mass Spectrometry Environmental Monitoring

p,p'-DDD-13C12 (4,4'-DDD-13C12; CAS 1571957-95-3) is a fully 13C-labeled analog of p,p'-DDD, the major environmental metabolite of the organochlorine pesticide DDT. It is manufactured by substituting all twelve carbon atoms in the two aromatic rings with 13C isotopes, yielding a molecular formula of 13C12C2H10Cl4 and a molecular weight of 331.95 g/mol.

Molecular Formula C14H10Cl4
Molecular Weight 331.9 g/mol
Cat. No. B15599303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep,p'-DDD-13C12
Molecular FormulaC14H10Cl4
Molecular Weight331.9 g/mol
Structural Identifiers
InChIInChI=1S/C14H10Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13-14H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
InChIKeyAHJKRLASYNVKDZ-WCGVKTIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

p,p'-DDD-13C12 Procurement Guide: Stable Isotope-Labeled Internal Standard for DDT Metabolite Quantification


p,p'-DDD-13C12 (4,4'-DDD-13C12; CAS 1571957-95-3) is a fully 13C-labeled analog of p,p'-DDD, the major environmental metabolite of the organochlorine pesticide DDT. It is manufactured by substituting all twelve carbon atoms in the two aromatic rings with 13C isotopes, yielding a molecular formula of 13C12C2H10Cl4 and a molecular weight of 331.95 g/mol . This compound serves as the gold-standard internal standard (IS) for isotope dilution mass spectrometry (IDMS), the internationally recognized definitive method for trace and ultra-trace quantification [1]. Its primary application is the accurate quantification of p,p'-DDD in environmental, food, and biological matrices via GC-MS or LC-MS, where it corrects for analyte loss during extraction, cleanup, and ionization .

Why Unlabeled or Deuterated DDD Analogs Cannot Replace p,p'-DDD-13C12 in Critical IDMS Workflows


Substituting p,p'-DDD-13C12 with unlabeled p,p'-DDD, its deuterated analog (p,p'-DDD-d8), or an isomeric labeled compound (Mitotane-13C12) introduces quantifiable error into IDMS-based determinations. Unlabeled external standards cannot correct for matrix-dependent ion suppression or extraction losses. Deuterium-labeled internal standards (e.g., ring-D8, 98% isotopic purity) exhibit subtle chromatographic separation from the native analyte due to the deuterium isotope effect, leading to differential matrix effects in LC-MS and systematically lower reported concentrations by 1.9–4.3% compared to 13C-labeled IS, as demonstrated in analogous systems [1]. Furthermore, using the isomeric 2,4'-DDD-13C12 (Mitotane) for environmental p,p'-DDD quantification introduces structural misalignment, as chromatographic retention and fragmentation patterns differ between positional isomers, violating the IDMS principle of identical chemical behavior . Only ring-13C12 labeling on the exact native structure guarantees co-elution and matched ionization efficiency.

p,p'-DDD-13C12: Quantified Differentiation Evidence Against Closest Analogs


Isotopic Enrichment: 99% Atom 13C vs. 98% D for Deuterated Analog

The certified isotopic abundance of p,p'-DDD-13C12 (ring-13C12, 99% atom 13C) is 1.0 percentage point higher than the commercially available deuterated analog 4,4'-DDD (ring-D8, 98% isotopic purity) . This 1% lower isotopic impurity in the 13C12 product reduces the unlabeled analyte contribution to the internal standard signal by approximately 50% relative to the D8 product (1% vs. 2% unlabeled fraction), directly improving signal-to-noise separation between the IS and native analyte channels and minimizing positive bias in low-level quantification.

Isotopic Purity Isotope Dilution Mass Spectrometry Environmental Monitoring

Mass Shift Magnitude: +12 Da for 13C12 Provides Superior Resolution from Native Isotopologue Interference vs. +8 Da for D8

p,p'-DDD-13C12 introduces a molecular ion shift of +12 Da relative to the native analyte (m/z 320 → 332), whereas p,p'-DDD-d8 introduces only +8 Da (m/z 320 → 328) . The larger mass shift of the 13C12 analog places the internal standard quantification ion further from the natural abundance 37Cl isotopologues of the native compound, which can contribute significant intensity at M+2, M+4, and M+6. For p,p'-DDD, which contains four chlorine atoms, the [M+8]+ isotopologue of the native analyte carries measurable intensity that can overlap with the d8-IS channel, introducing cross-talk bias. The +12 Da shift of 13C12-DDD positions the IS ion in a lower-interference region of the mass spectrum, improving selectivity in selected ion monitoring (SIM) mode.

Mass Spectrometry Isotopic Resolution Selective Ion Monitoring

Chromatographic Co-elution: 13C12-DDD Exhibits Identical Retention Time to Native DDD, Whereas Deuterated Internal Standards Show Isotopic Shifts

13C-labeled aromatic compounds exhibit no measurable chromatographic isotope shift relative to native 12C analytes, whereas deuterium-labeled analogs (D8) show earlier elution in reversed-phase LC and GC due to the stronger C-D bond and reduced lipophilicity [1][2]. This chromatographic offset means that a deuterated IS may not perfectly overlay the analyte peak in gradient elution, resulting in different matrix suppression environments and breaking the fundamental IDMS assumption of identical behavior. The consequence is a systematic quantification bias; for PAHs, 13C-PAHs yielded concentrations 1.9–4.3% higher (more accurate) than deuterated PAHs (p < 0.05) in sediment analysis by isotope dilution GC-MS [1]. While directly measured for DDD is not published, the class-level principle is well-established across aromatic organochlorine compounds.

Chromatography Isotope Effect LC-MS GC-MS

Positional Isomer Specificity: p,p'-DDD-13C12 is the Exact Analog of the Environmental Target, Distinct from Mitotane-13C12 (2,4'-DDD)

p,p'-DDD-13C12 (CAS 1571957-95-3) is the 13C12-labeled form of p,p'-DDD (4,4'-DDD), the major environmental metabolite of DDT. In contrast, Mitotane-13C12 (CAS 2483736-36-1) is the 13C12-labeled form of 2,4'-DDD, a positional isomer with antineoplastic activity used in adrenocortical carcinoma research . While both are 13C12-labeled DDD isomers, their chromatographic retention times are different, and their fragmentation patterns in mass spectrometry are not identical. Using Mitotane-13C12 to quantify p,p'-DDD in environmental samples yields incorrect retention time matching and potentially different ionization efficiencies, violating IDMS method requirements. For environmental monitoring programs following EPA, EU, or ISO methods, p,p'-DDD-13C12 is the analytically correct internal standard for p,p'-DDD [1].

Environmental Analysis DDT Metabolite Isomer Specificity Regulatory Compliance

Certified Reference Material (CRM) Chemical Purity: 98% for 13C12 Solution vs. ~95% for Uncertified Generic Solid

p,p'-DDD-13C12 is available as a certified reference material solution (e.g., 100 µg/mL in nonane) with a guaranteed chemical purity of 98%, as verified by Cambridge Isotope Laboratories . In contrast, generic solid p,p'-DDD-13C12 sold for research purposes often carries a purity specification of ~95% . This 3-percentage-point purity difference is significant when preparing calibration standards, as lower-purity material introduces uncharacterized impurities that can co-elute and interfere with quantification. Furthermore, CRM-grade solutions come with a certificate of analysis providing traceability to international standards, which is required for ISO/IEC 17025 accredited laboratories and regulatory submissions.

Certified Reference Material Chemical Purity Method Validation Quality Assurance

Optimal Deployment Scenarios for p,p'-DDD-13C12 in Analytical and Monitoring Programs


Environmental Monitoring of Persistent Organic Pollutants (POPs) under Stockholm Convention

p,p'-DDD-13C12 is the recommended internal standard for isotope dilution GC-MS or LC-MS quantification of p,p'-DDD in soil, sediment, water, and biota samples. The 99% atom 13C purity and +12 Da mass shift ensure accurate low-level quantification (low ng/g) in complex environmental matrices, as evidenced by the superior accuracy of 13C-labeled IS over deuterated alternatives in analogous chlorinated aromatic analyses [1]. Its use aligns with UNEP/WHO guidelines for POPs monitoring, where IDMS is mandated as the confirmatory method.

Food Safety Testing for DDT Metabolite Residues in Compliance with EU MRLs

In food testing laboratories accredited to ISO/IEC 17025, p,p'-DDD-13C12 CRM-grade solution (98% chemical purity, batch-specific CoA) provides the traceable calibration standard needed to meet EU maximum residue limits (MRLs) for DDT metabolites in food of animal origin [1]. The certified purity eliminates the uncertainty from using non-certified ~95% purity solids, directly supporting defensible regulatory reporting.

Human Biomonitoring Studies of DDT Exposure and Metabolism

For epidemiological studies measuring DDT metabolites in human serum, breast milk, or adipose tissue, p,p'-DDD-13C12 ensures accurate quantification without the chromatographic isotope shift that can occur with p,p'-DDD-d8 [1]. Identical retention time to native p,p'-DDD guarantees matched matrix suppression in electrospray ionization LC-MS/MS, which is critical for the low ng/mL concentrations typically encountered in population-level biomonitoring.

Method Development and Validation for Organochlorine Pesticide Multi-Residue Panels

Analytical method developers building multi-residue LC-MS/MS or GC-MS methods for organochlorine pesticides should select p,p'-DDD-13C12 over the isomeric Mitotane-13C12 to ensure correct retention time alignment with the target analyte p,p'-DDD (4,4'-DDD) [1]. This prevents the systematic error introduced by positional isomer mismatch, ensuring the validated method meets SANTE/12682/2019 guidance for pesticide residue analytical quality control.

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